molecular formula C8H8ClN3 B1460228 1-[(1S)-1-azidoethyl]-4-chlorobenzene CAS No. 1604358-87-3

1-[(1S)-1-azidoethyl]-4-chlorobenzene

Cat. No.: B1460228
CAS No.: 1604358-87-3
M. Wt: 181.62 g/mol
InChI Key: IHNLCNZEQGMOQP-LURJTMIESA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

Synthesis of Novel Compounds

One significant application of “1-[(1S)-1-azidoethyl]-4-chlorobenzene” in scientific research involves the synthesis of novel compounds. For instance, the molecule has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzenes, including 1-(azidomethyl)-4-chlorobenzene, showing potential in creating compounds with inhibitory activity against acidic corrosion of steels. This demonstrates the molecule's utility in producing materials with specific chemical resistances, beneficial for industrial applications (Negrón-Silva et al., 2013).

Liquid-Crystalline Polymers

Another application area is in the development of azobenzene-containing polymers. These polymers exhibit liquid-crystalline behavior and are synthesized from alkyne precursors containing azobenzene groups, where “this compound” can serve as a building block. Such polymers have been found to have moderate molecular weights, high thermal stability, and exhibit various mesophases depending on the tail group attached to the azobenzene structure. This research highlights the molecule's role in advancing materials science, particularly in the creation of polymers with specific optical and thermal properties (Zhou et al., 2006).

Photoresponsive Materials

The molecule is also integral in creating photoresponsive materials. Azobenzene derivatives, including those synthesized from “this compound,” are known for their efficient cis-trans isomerization under appropriate radiation, making them excellent candidates for molecular switches and optical limiting materials. This application is crucial in the development of advanced optical devices and materials that can change their properties in response to light exposure, demonstrating the molecule's potential in photophysics and material science research (Merino, 2011).

Environmental Applications

Additionally, “this compound” and its derivatives are subjects of environmental science research, particularly in the study of microbial degradation pathways for chlorinated benzenes. This research is vital for understanding how to mitigate environmental pollution caused by chlorobenzenes, which are persistent environmental contaminants. The findings contribute to the field of environmental biotechnology, offering insights into natural processes that can be harnessed for cleaning up chlorobenzene pollution (Adrian et al., 2000).

Mechanism of Action

This is typically used in the context of biological activity. It describes how the compound interacts with biological systems or processes .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound .

Properties

IUPAC Name

1-[(1S)-1-azidoethyl]-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNLCNZEQGMOQP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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